molecular formula C15H15FN2O B1383935 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide CAS No. 1856445-45-8

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide

Cat. No.: B1383935
CAS No.: 1856445-45-8
M. Wt: 258.29 g/mol
InChI Key: WJAXBZNCQGBNEX-UHFFFAOYSA-N
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Description

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is a versatile chemical compound used in diverse scientific research, including drug development, catalysis, and material synthesis. Its unique structure and properties make it a promising candidate for various applications in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzoic acid and benzylamine.

    Amidation Reaction: The 4-fluoro-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with benzylamine to form N-benzyl-4-fluoro-2-methylbenzamide.

    Amination: The final step involves the introduction of the amino group at the 5-position of the benzamide ring. This can be achieved through a nucleophilic aromatic substitution reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.

    Industry: In the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-fluoro-N-methylbenzamide
  • 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of the amino, benzyl, fluoro, and methyl groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-amino-N-benzyl-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-7-13(16)14(17)8-12(10)15(19)18-9-11-5-3-2-4-6-11/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAXBZNCQGBNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NCC2=CC=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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